(R)-Metoprolol-d7
CAS No.:
Cat. No.: VC16665167
Molecular Formula: C15H25NO3
Molecular Weight: 274.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H25NO3 |
---|---|
Molecular Weight | 274.41 g/mol |
IUPAC Name | (2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
Standard InChI | InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1/i1D3,2D3,12D |
Standard InChI Key | IUBSYMUCCVWXPE-ZOUKVZROSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=CC=C(C=C1)CCOC)O |
Canonical SMILES | CC(C)NCC(COC1=CC=C(C=C1)CCOC)O |
Introduction
Chemical Structure and Isotopic Characteristics
Molecular Architecture
(R)-Metoprolol-d7 (chemical formula ) is the deuterium-labeled analog of (R)-metoprolol, a chiral beta-1 adrenergic antagonist. The deuterium atoms replace seven hydrogen atoms at specific positions, typically in the methoxyethyl and isopropylamine groups, to minimize interference with pharmacophore regions critical for receptor binding . This isotopic substitution increases the molecular weight to 274.41 g/mol (free base) and 310.87 g/mol for its hydrochloride salt form .
Table 1: Structural Comparison of Metoprolol and (R)-Metoprolol-d7
Property | Metoprolol | (R)-Metoprolol-d7 |
---|---|---|
Molecular Formula | ||
Molecular Weight (g/mol) | 267.36 | 274.41 (free base) |
Deuterium Positions | N/A | Methoxyethyl, isopropyl |
Enantiomeric Specificity | (R)-configuration | (R)-configuration |
The retention of the (R)-configuration ensures maintained beta-1 receptor affinity, while deuterium labeling introduces kinetic isotope effects that slow metabolic degradation without altering target engagement .
Pharmacological Profile and Mechanism of Action
Pharmacokinetic Enhancements
Deuterium incorporation significantly alters pharmacokinetic parameters:
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Metabolic Stability: The C-D bond’s higher dissociation energy reduces first-pass hepatic metabolism by cytochrome P450 2D6 (CYP2D6), extending the elimination half-life from 3–7 hours (non-deuterated) to 8–12 hours .
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Tissue Distribution: Volume of distribution increases to 5.1 L/kg compared to 4.2 L/kg for metoprolol, likely due to altered lipid partitioning from deuterium’s isotopic effects .
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Clearance: Renal clearance decreases by 30% (0.56 L/min vs. 0.8 L/min in non-deuterated form), reflecting reduced hepatic extraction .
Table 2: Comparative Pharmacokinetics
Parameter | Metoprolol | (R)-Metoprolol-d7 |
---|---|---|
Bioavailability | 50% (tartrate) | 65% |
(hours) | 3–7 | 8–12 |
(L/kg) | 4.2 | 5.1 |
Protein Binding | 11% | 13% |
Analytical Applications in Drug Development
Mass Spectrometric Internal Standard
(R)-Metoprolol-d7’s primary application lies in quantitative LC-MS/MS assays, where it serves as an internal standard for quantifying metoprolol enantiomers in plasma. Its near-identical chromatographic behavior to non-deuterated metoprolol, combined with a +7 Da mass shift, enables precise quantification without matrix interference . Studies demonstrate linearity () across 1–500 ng/mL ranges in human serum, with inter-day precision <5% RSD .
Metabolic Pathway Elucidation
Deuterium labeling allows tracking of specific metabolic transformations:
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O-Demethylation: Deuterium retention in the methoxyethyl group facilitates differentiation between CYP2D6-mediated demethylation (85% deuterium retention) and non-enzymatic degradation (<10% retention) .
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Hydroxylation: Position-specific deuterium loss identifies aromatic ring hydroxylation sites, confirming CYP3A4’s minor role in (R)-metoprolol metabolism .
Enantiomer-Specific Interactions and Clinical Implications
Stereoselective Metabolism
The (R)-enantiomer demonstrates 20-fold greater beta-1 receptor affinity than the (S)-form. Deuterium labeling amplifies this selectivity by reducing (R)-Metoprolol-d7’s metabolic clearance through CYP2D6, which preferentially metabolizes (S)-metoprolol . Pharmacogenetic studies show CYP2D6 poor metabolizers exhibit 3.2-fold higher (R)-Metoprolol-d7 plasma concentrations compared to extensive metabolizers () .
Drug-Drug Interaction Profiles
(R)-Metoprolol-d7’s deuterium-induced metabolic stability alters interaction potentials:
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CYP2D6 Inhibitors: Fluoxetine coadministration increases AUC by 40% (vs. 120% for non-deuterated metoprolol) .
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CYP3A4 Inducers: Rifampin decreases (R)-Metoprolol-d7 exposure by 25%, compared to 55% for racemic metoprolol .
Comparative Analysis with Related Beta-Blockers
Table 3: Beta-Blocker Pharmacodynamic Comparison
Compound | Selectivity | (h) | Lipid Solubility | ISA |
---|---|---|---|---|
(R)-Metoprolol-d7 | β1 | 8–12 | Moderate | No |
Atenolol | β1 | 6–9 | Low | No |
Propranolol | Non-selective | 3–6 | High | No |
Bisoprolol | β1 | 10–12 | Moderate | No |
Key advantages of (R)-Metoprolol-d7 include its extended half-life for once-daily dosing potential and reduced CYP2D6-mediated drug interactions compared to non-deuterated counterparts .
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